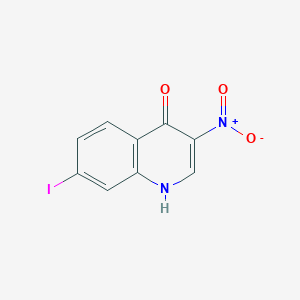

7-Iodo-3-nitroquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

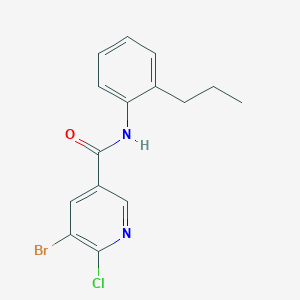

“7-Iodo-3-nitroquinolin-4-ol” is a chemical compound with the CAS Number: 2384738-25-2 . It has a molecular weight of 316.05 . It is a powder in physical form .

Physical And Chemical Properties Analysis

“7-Iodo-3-nitroquinolin-4-ol” is a powder in physical form . It has a molecular weight of 316.05 . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

Antibacterial Properties

One study focused on the synthesis of new 8-nitrofluoroquinolone models to investigate their antibacterial properties. These models were derived by introducing substituted primary amine appendages at the C-7 position, showing interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives exhibited good activity against S. aureus, indicating the potential of 7-Iodo-3-nitroquinolin-4-ol derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Anticancer Agents

Another significant application is in the design and synthesis of cytotoxic anticancer agents. The 7-azaindenoisoquinolines, bearing a 3-nitro group similar to 7-Iodo-3-nitroquinolin-4-ol, have been identified as potent topoisomerase I inhibitors with high cytotoxicities in human cancer cell cultures. This study suggests the potential of structurally related compounds for developing novel anticancer therapies (Elsayed et al., 2017).

Studies on DNA Damage and Mutagenicity

Research has also extended into evaluating the mutagenic spectrum of compounds like 4-Nitroquinoline 1-oxide in model organisms, which shares a structural similarity with 7-Iodo-3-nitroquinolin-4-ol. These studies provide insights into the mechanisms of DNA damage and the potential risks associated with exposure to such compounds, contributing to the broader understanding of genotoxicity and carcinogenicity (Downes et al., 2014).

Chemical Synthesis and Drug Development

The compound's utility is further explored in chemical synthesis processes, such as the reaction of 4-nitro-8-hydroxyquinoline with (diacetoxyiodo)benzene, leading to the formation of arylquinolinium-8-olates through aryl migration. This demonstrates the compound's versatility in synthesizing novel chemical entities, which could have various pharmaceutical and biomedical applications (Georgantji & Spyroudis, 1995).

Propiedades

IUPAC Name |

7-iodo-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCBCZQDNCTXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-3-nitroquinolin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2555364.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B2555368.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)

![4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2555374.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide](/img/structure/B2555376.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)